4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide
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Overview
Description
4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is a synthetic organic compound that features a fluorine atom, a pyridine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine and Pyrimidine Rings: The pyridine and pyrimidine rings are synthesized separately using standard organic synthesis techniques.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents such as Selectfluor®.
Coupling Reactions: The pyridine and pyrimidine rings are coupled through a series of reactions, including nucleophilic substitution and amide bond formation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.
Materials Science: The compound is studied for its properties in the development of new materials, including polymers and coatings.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(3-pyridinyl)benzamide
- 2-fluoro-N-(4-pyridinyl)benzamide
- 3-fluoro-N-(3-pyridinyl)benzamide
Uniqueness
4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide is unique due to the presence of both pyridine and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-fluoro-N-(2-pyridin-3-ylpyrimidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O/c17-13-5-3-11(4-6-13)16(22)21-14-7-9-19-15(20-14)12-2-1-8-18-10-12/h1-10H,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBHGGHRCMNFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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